molecular formula C27H24N4O3S B11423892 4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylbenzyl)benzamide

4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylbenzyl)benzamide

Cat. No.: B11423892
M. Wt: 484.6 g/mol
InChI Key: POMTZADNJCVFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a pyrimidoindole core

Preparation Methods

The synthesis of 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidoindole core, followed by the introduction of the methoxy, oxo, and sulfanylidene groups. The final step involves the attachment of the benzamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: Its unique structure suggests potential as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidoindole core may interact with enzymes or receptors, modulating their activity. The methoxy, oxo, and sulfanylidene groups can also contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidoindole derivatives with different substituents. Compared to these compounds, 4-({8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}METHYL)-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct properties and applications. Similar compounds include:

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C27H24N4O3S/c1-16-3-5-17(6-4-16)14-28-25(32)19-9-7-18(8-10-19)15-31-26(33)24-23(30-27(31)35)21-13-20(34-2)11-12-22(21)29-24/h3-13,29H,14-15H2,1-2H3,(H,28,32)(H,30,35)

InChI Key

POMTZADNJCVFDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C5=C(N4)C=CC(=C5)OC)NC3=S

Origin of Product

United States

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